3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester
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Overview
Description
3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID, also known as (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the desymmetrization of achiral tropinone derivatives, which allows for the stereocontrolled formation of the bicyclic scaffold . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BOC-3-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Boc-8-oxo-3-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes an oxo group, which can lead to different chemical properties and reactivity.
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This derivative includes a benzyloxycarbonyl group, which can affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C13H20NO4- |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
YKUHLURNVRVYFU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)[O-] |
Origin of Product |
United States |
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